molecular formula C5H11NS2 B2638151 2-(1,3-Dithiolan-2-yl)ethan-1-amine CAS No. 113997-90-3

2-(1,3-Dithiolan-2-yl)ethan-1-amine

Cat. No. B2638151
CAS RN: 113997-90-3
M. Wt: 149.27
InChI Key: ITJHWKQEVUWJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dithiolan-2-yl)ethan-1-amine is a chemical compound with the molecular formula C5H11NS2 . It is a building block that can be used in various chemical reactions .


Synthesis Analysis

1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A study also mentioned the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines for preparing thioalditol derivatives from d-mannitol .


Molecular Structure Analysis

The molecular weight of 2-(1,3-Dithiolan-2-yl)ethan-1-amine is 149.28 . The molecular structure consists of a 1,3-dithiolane ring attached to an ethan-1-amine group .


Chemical Reactions Analysis

1,3-Dithiolanes can undergo various chemical reactions. They can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .

Scientific Research Applications

Synthesis of 1,3-Dithiolan-2-imine Derivatives

The compound is used in the synthesis of 1,3-Dithiolan-2-imine derivatives from d-Mannitol . The reaction of (4S,5S,6S,7S)-4,7-bis[(cyanosulfanyl)methyl]-5,6-dibenzoyloxy-1,3-dioxepane with adamantan-1-ol in sulfuric acid gave (1S,2S)-1,2-bis[(5S)-2-(adamantan-ylimino)-1,3-oxathiolan-5-yl]ethane-1,2-diyl dibenzoate .

Use in New Drug Design

Thiosugars and their derivatives, such as thioalditols, are used in new drug design . The presence of a sulfur atom in the molecule slows down reactions of monosaccharides, which allows their use as inhibitors of enzymes such as glycosylases .

Synthesis of Nitromethene Compounds

1,3-Dithiolane-containing nitromethene derivatives, as candidates for screening as neonicotinoid insecticides, were synthesized by reaction of compound (4) with 1,2-ethanedithiol .

Insecticidal Activity

Preliminary bioassays indicated that most of the compounds had moderate insecticidal activity against Aphis craccivora . The relationship between molecular structure and biological activity is discussed .

Synthesis of 2-ylidene-1,3-dithiolanes

Convenient procedures have been developed for the synthesis of 2-(1,3-dithiolan-2-ylidene)-malononitriles and 2-cyano-2-(1,3-dithiolan-2-ylidene)acetamides from disodium alk-1-ene-1,1-dithiolates and 1,2-dichloroalkanes .

Use in Neonicotinoid Insecticides

The compound is used in the design and synthesis of a series of new pesticide-like compounds containing the 1,3-dithiolane ring . These compounds have many molecular features in common with neonicotinoid insecticides .

Safety and Hazards

The safety and hazards associated with 2-(1,3-Dithiolan-2-yl)ethan-1-amine are not fully detailed in the available resources. It is recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

2-(1,3-dithiolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJHWKQEVUWJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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